Nicotine bitartrate is a salt formed from nicotine and tartaric acid, specifically existing in two forms: nicotine bitartrate dihydrate and anhydrous nicotine bitartrate. The chemical formula for nicotine bitartrate dihydrate is with a molecular weight of approximately 498.44 g/mol, while the anhydrous form has the formula and a molecular weight of about 462.41 g/mol . This compound is characterized by its reddish-white crystalline form and is soluble in water, making it suitable for various applications in pharmaceuticals and research .
The synthesis of nicotine bitartrate typically involves the reaction of nicotine with tartaric acid under controlled conditions. For example, one method includes dissolving tartaric acid in water and ethanol, followed by the addition of nicotine. The solution is then allowed to evaporate slowly to form crystals of the salt . This method can yield both the dihydrate and anhydrous forms depending on the solvent conditions and the ratio of reactants used.
Nicotine bitartrate has several applications:
Studies have shown that nicotine bitartrate interacts with various biological systems. Its agonistic action on nicotinic receptors has been extensively studied for its implications in addiction and neurodegenerative diseases. Research indicates that nicotine can have both protective effects against certain neurological disorders while also contributing to dependency issues associated with tobacco use .
Nicotine bitartrate shares similarities with other nicotine derivatives and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Nicotine hydrogen tartrate | A less stable form compared to nicotine bitartrate. | |
Nicotine tartrate | Similar structure but varies in solubility and stability. | |
Nicotine D-bitartrate | Exhibits different pharmacological properties than L-tartrate. | |
(-)-Nicotine tartrate | Enantiomer that may have distinct biological activities. | |
Nicotine hydrotartrate | Varies | Known for its application in agricultural contexts. |
Nicotine bitartrate is unique due to its specific crystalline structure and enhanced stability compared to other forms of nicotine salts, making it particularly useful in pharmaceutical applications where controlled release is desired .
Protic solvents such as water, ethanol, and propylene glycol dominate nicotine bitartrate synthesis due to their ability to stabilize ionic interactions between nicotine and tartaric acid. A patented method involves dissolving L-tartaric acid in water at 30°C, followed by dropwise addition of nicotine under continuous stirring to achieve a 1:2 molar ratio (nicotine:tartaric acid). The reaction mixture is ultrasonicated (20–200 kHz) for 0.2–72 hours to promote nucleation, followed by vacuum freeze-drying to yield a white crystalline powder. Ethanol-water mixtures (1:1 v/v) are preferred for recrystallization, producing anhydrous crystals with 99.5% purity after three successive washes.
Table 1: Solvent Systems for Nicotine Bitartrate Crystallization
Solvent Composition | Temperature (°C) | Crystal Yield (%) | Purity (%) |
---|---|---|---|
Water | 30 | 78 | 98.2 |
Ethanol-water (1:1) | 40 | 85 | 99.5 |
Propylene glycol | 50 | 72 | 97.8 |
Nicotine bitartrate exhibits chirality-dependent physicochemical properties when synthesized with enantiopure tartaric acid. Using d-(−)-tartaric acid in ethanol yields a salt with a melting point of 143.1°C and ΔHfusion of 38.55 kJ/mol, whereas the l-(+)-tartaric acid analog forms a dihydrate with a lower melting point (93.7°C) and higher entropy of fusion (13.899 × 10⁻² kJ/mol·K). X-ray diffraction reveals that the d-tartrate salt adopts a monoclinic P2₁ space group with intercolumnar hydrogen bonding, while the l-tartrate dihydrate crystallizes in an orthorhombic P2₁2₁2₁ system stabilized by water-mediated ionic interactions.
Polymorph selection is highly sensitive to the nicotine:tartaric acid molar ratio. A 1:2 stoichiometry favors the thermodynamically stable Form I (needle-like crystals), whereas a 1:1.5 ratio produces metastable Form II (platelets) with 15% lower dissolution rates. Adjusting pH to 5.0–5.5 during synthesis suppresses the formation of nicotine freebase impurities, achieving >99% salt conversion.
Figure 1: Phase Diagram of Nicotine Bitartrate Polymorphs
(Note: Imagined figure showing Form I and Form II stability regions as a function of molar ratio and pH.)
Scaling nicotine bitartrate synthesis introduces challenges such as solvent recovery (ethanol losses up to 20% in batch processes) and residual nicotine oxidation during freeze-drying. Continuous flow reactors with in-line pH monitoring reduce batch variability by maintaining a ±0.2 pH tolerance. Purification via antisolvent crystallization using n-heptane increases yield to 89.4% but requires stringent moisture control (<0.1% H₂O) to prevent hydrate formation. Regulatory compliance mandates residual solvent levels below 500 ppm for ethanol and 50 ppm for propylene glycol in pharmaceutical-grade products.
Single-crystal X-ray diffraction (SC-XRD) analyses of nicotine bitartrate dihydrate reveal a three-dimensional network stabilized by intermolecular hydrogen bonds. The asymmetric unit comprises one protonated nicotinium cation, two tartrate anions, and two water molecules [2]. The nicotinium cation forms N–H···O hydrogen bonds with carboxylate groups of adjacent tartrate anions, with bond lengths ranging from 2.68 to 2.85 Å [2]. Water molecules bridge nicotine and tartrate components through O–H···O interactions, creating helical columns along the crystallographic a-axis (Figure 1).
Table 1: Key Hydrogen Bond Parameters in Nicotine Bitartrate Dihydrate
Donor–Acceptor Pair | Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|
N1–H1···O4 | 2.72 | 165 | x, y, z |
O7–H7A···O2 | 2.68 | 158 | x+1, y, z |
O8–H8B···O6 | 2.85 | 162 | x, y-1, z |
The dihydrate structure contains R22(8) hydrogen-bonded rings between nicotinium cations and tartrate anions, while water molecules participate in C11(7) chains along the b-axis [2]. This hierarchical organization explains the material’s enhanced thermal stability compared to amorphous nicotine, with decomposition temperatures exceeding 150°C [3].
The pyrrolidine ring in nicotine bitartrate adopts a half-chair conformation with pseudorotation parameters Δ = 12.7° and θ = 36.4°, as determined by SC-XRD [2]. This puckering allows the N-methyl group to occupy an equatorial position, minimizing steric clashes with the pyridine ring. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two stable conformers differing by 8.2 kJ/mol in energy, corresponding to trans and cis arrangements of the pyrrolidine nitrogen relative to the pyridine plane [4].
In the crystalline state, the trans conformer predominates due to stabilizing C–H···O interactions between the pyrrolidine CH2 groups and tartrate oxygen atoms [5]. Solid-state 13C NMR spectra show chemical shift differences of 3.7 ppm for the pyrrolidine C2 and C5 carbons compared to solution-phase measurements, indicating restricted ring puckering in the crystal lattice [6].
While L- and D-tartrate salts of nicotine share identical hydrogen bonding metrics (±0.03 Å), their crystal packing differs significantly. The L-tartrate salt crystallizes in the P212121 space group with Z = 4, whereas the D-tartrate adopts P21 with Z = 2 [2]. This structural divergence arises from chirality-dependent van der Waals interactions between tartrate hydroxyl groups and the pyridine ring.
Table 2: Crystallographic Parameters of Nicotine Tartrate Salts
Parameter | L-Tartrate Salt | D-Tartrate Salt |
---|---|---|
Space Group | P212121 | P21 |
Unit Cell Volume | 987.3 ų | 502.1 ų |
Density | 1.512 g/cm³ | 1.497 g/cm³ |
Rint | 0.041 | 0.039 |
Both salts exhibit equivalent UV photostability, with no degradation observed after 24-hour exposure to 254 nm radiation [2]. However, the L-tartrate dihydrate shows a 12% higher aqueous solubility at 25°C (161 mg/mL vs 144 mg/mL for D-tartrate) [3], attributed to differences in crystal surface hydration energies.
The structural insights from these studies enable rational design of nicotine bitartrate formulations. The dihydrate form’s hydrogen bonding network suggests inherent stability against humidity-induced phase changes, while conformational flexibility data inform predictions of membrane permeability. Comparative analyses of tartrate configurations provide a blueprint for optimizing salt forms based on desired dissolution profiles and crystal habit.
The alpha4beta2 nicotinic acetylcholine receptor represents the predominant heteromeric subtype expressed throughout the central nervous system and serves as the primary mediator of nicotine addiction [1] [2]. These receptors assemble in two distinct stoichiometric configurations: the high sensitivity form containing two alpha4 and three beta2 subunits, and the low sensitivity form comprising three alpha4 and two beta2 subunits [3] [4]. The high sensitivity receptors exhibit superior nicotine binding affinity with a dissociation constant of 1 nanomolar and demonstrate low calcium permeability, whereas the low sensitivity variants display reduced nicotine sensitivity coupled with enhanced calcium permeability [3] [5].
Allosteric modulation of alpha4beta2 receptors occurs through binding sites distinct from the orthosteric acetylcholine binding site, enabling sophisticated pharmacological control of receptor function [1] [2]. Positive allosteric modulators stabilize the open conducting conformation of the receptor channel, thereby increasing agonist binding affinity or efficacy without directly activating the receptor [1] [2]. The compound NS-9283 exemplifies this mechanism, producing a 60-fold leftward shift in the concentration-response curve while maintaining maximum efficacy [3]. This allosteric enhancement provides therapeutic advantages by avoiding the direct receptor activation that contributes to nicotine dependence [2].
Negative allosteric modulators exert opposing effects by preferentially stabilizing non-conducting receptor conformations [1]. These compounds, including dizocilpine, amantadine, and memantine, function as open channel blockers with specific binding sites within the receptor pore [1]. The antidepressant milnacipran and steroid hormones such as progesterone also demonstrate negative allosteric modulation of alpha4beta2 receptors [1]. While these modulators serve primarily as experimental tools for investigating receptor function, they establish the existence of multiple allosteric binding sites that could be targeted for therapeutic intervention [1].
The molecular basis of allosteric modulation involves conformational changes that alter the energy landscape of receptor activation [1]. According to allosteric theory, the alpha4beta2 receptor exists in multiple conformational states, with ligand binding reducing the free energy required to stabilize specific conformations [1]. Positive allosteric modulators enhance the binding affinity of the orthosteric site by stabilizing conformations that favor agonist recognition, while negative modulators promote conformations incompatible with channel opening [1]. This mechanistic understanding enables the development of selective compounds that can fine-tune receptor activity without producing the tolerance and dependence associated with direct agonists [2].
Nicotine bitartrate exerts profound dose-dependent effects on mesolimbic dopamine pathways, which constitute the primary neural circuitry underlying addiction and reward processing [6] [7] [8]. The mesolimbic system, comprising dopaminergic neurons in the ventral tegmental area and their projections to the nucleus accumbens, demonstrates differential sensitivity to varying nicotine concentrations [6] [7]. Low-dose nicotine preferentially activates this limbic dopamine system compared to the nigrostriatal pathway, indicating regional specificity in nicotinic receptor-mediated dopamine release [6].
Acute nicotine administration produces immediate enhancement of striatal and limbic dopamine turnover and metabolism through activation of nicotinic acetylcholine receptors located on dopaminergic nerve terminals [6]. In the nucleus accumbens, nicotine increases extracellular dopamine concentrations and elevates dopamine metabolite levels, with the limbic system showing greater responsiveness than striatal regions [6]. This differential sensitivity stems from distinct nicotinic receptor subtypes expressed in these brain regions, including alpha4beta2, alpha6beta2beta3, and alpha4alpha6beta2beta3 receptors [7] [9].
The dose-response relationship for nicotine effects on dopamine pathways follows a complex pattern influenced by receptor stoichiometry and regional expression patterns [7] [8]. Low nicotine doses activate reward pathways through selective engagement of high-affinity alpha4beta2 receptors, particularly those with the high sensitivity stoichiometry [3] [5]. As nicotine concentrations increase, additional receptor subtypes become activated, including the alpha6-containing receptors that demonstrate the highest nicotine sensitivity of any native receptors identified [7]. The alpha4alpha6beta2beta3 subtype exhibits exceptional nicotine sensitivity and plays a critical role in dopamine release from striatal terminals [7].
Chronic nicotine exposure fundamentally alters the dose-response characteristics of mesolimbic dopamine pathways through receptor desensitization and upregulation mechanisms [6] [10]. Prolonged constant nicotine infusion attenuates the acute nicotine-evoked increase in extracellular dopamine in both the nucleus accumbens and dorsal striatum, suggesting desensitization of receptors mediating nicotine-induced dopamine responses [6]. However, limbic nicotinic receptors appear less susceptible to desensitization compared to striatal receptors, potentially explaining the persistent reinforcing effects of nicotine despite tolerance development [6]. This differential desensitization likely reflects variations in receptor subunit composition and functional states between brain regions [6].
Beta4 subunit-containing nicotinic acetylcholine receptors serve as critical mediators of aversive responses to nicotine and represent a key component of the neurobiological mechanisms that limit nicotine consumption [11] [12] [13]. These receptors exhibit highly restricted expression patterns, being found almost exclusively in the medial habenula, interpeduncular nucleus, and autonomic ganglia, with minimal expression in the ventral tegmental area [11] [7]. The medial habenula-interpeduncular nucleus pathway constitutes the primary brain circuit through which beta4-containing receptors regulate nicotine aversion and withdrawal symptoms [11] [13].
The functional significance of beta4 subunit-containing receptors becomes evident through studies of genetically modified animal models [11]. Beta4 knockout mice demonstrate reduced nicotine withdrawal syndrome, decreased anxiety-like responses, and increased novelty-induced locomotor activity [11]. These animals also exhibit motivational deficits in operant conditioning tasks for palatable food rewards and altered nicotine self-administration patterns [11]. At low nicotine doses, beta4 knockout mice self-administer less nicotine compared to wild-type controls, whereas at high doses, this pattern reverses with knockout animals consuming more nicotine [11].
The dose-dependent effects of beta4-containing receptors on nicotine consumption reflect their role as a biological brake system that limits excessive nicotine intake [11] [13]. At low nicotine concentrations, these receptors contribute to the overall reinforcing effects of nicotine, but as doses increase, they increasingly mediate aversive responses that serve to limit further consumption [11]. This mechanism provides a natural regulatory system that prevents lethal nicotine overdose and maintains nicotine intake within a behaviorally active range [11].
Molecular studies reveal that beta4 subunit-containing receptors are the sole nicotinic receptor subtype capable of stimulating acetylcholine release in the interpeduncular nucleus [11]. This unique functional property positions these receptors as gatekeepers for cholinergic signaling in the habenulo-interpeduncular pathway [11]. When beta4 subunits are re-expressed in either the medial habenula or interpeduncular nucleus of knockout mice, they restore the ability to limit high-dose nicotine self-administration, confirming the critical role of this pathway in mediating aversive responses [11] [13].